Fura-2 pentapotassium

Calcium signaling Fluorescence microscopy Cytosolic calcium quantification

Fura-2 pentapotassium (CAS 113694-64-7) is a membrane-impermeant, ratiometric fluorescent calcium indicator of the BAPTA-based chelator class. It binds free Ca²⁺ with a dissociation constant (Kd) of approximately 145 nM in pH 7.2 buffer at 22°C.

Molecular Formula C29H22K5N3O14
Molecular Weight 832.0 g/mol
Cat. No. B10787226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFura-2 pentapotassium
Molecular FormulaC29H22K5N3O14
Molecular Weight832.0 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]
InChIInChI=1S/C29H27N3O14.5K/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5
InChIKeyHQKWBBCTCLUGSX-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fura-2 Pentapotassium: Ratiometric Calcium Indicator Properties and Key Specifications


Fura-2 pentapotassium (CAS 113694-64-7) is a membrane-impermeant, ratiometric fluorescent calcium indicator of the BAPTA-based chelator class [1]. It binds free Ca²⁺ with a dissociation constant (Kd) of approximately 145 nM in pH 7.2 buffer at 22°C . Upon calcium binding, the excitation maximum undergoes a blue shift from ~363 nm (Ca²⁺-free) to ~335 nm (Ca²⁺-saturated), while emission remains relatively unchanged at ~510 nm [2]. The 340/380 nm excitation ratio is proportional to intracellular Ca²⁺ concentration, enabling quantitative, dye concentration-independent measurements [3]. This pentapotassium salt formulation is cell-impermeable, requiring microinjection, scrape loading, or patch pipette dialysis for intracellular delivery .

Fura-2 Pentapotassium: Why AM Ester and Alternative Salt Forms Cannot Be Freely Substituted


The pentapotassium salt of Fura-2 is not functionally equivalent to the widely used Fura-2/AM ester or to alternative salt formulations. Fura-2/AM is a membrane-permeant prodrug that requires intracellular esterase hydrolysis to generate the active Fura-2 free acid; this process introduces variability from incomplete de-esterification, compartmentalization, and esterase activity heterogeneity across cell types [1]. In contrast, Fura-2 pentapotassium delivers the fully active, calcium-sensitive indicator directly into the cytosol, bypassing esterase dependence and enabling precise calibration via the Grynkiewicz equation without correction for incomplete hydrolysis [2]. Among impermeant salts, the pentapotassium formulation offers higher aqueous solubility than pentasodium alternatives and is preferred for microinjection applications where potassium-based internal solutions match physiological ionic composition . Generic substitution among calcium indicators fails because Fura-2 pentapotassium uniquely combines UV ratiometric excitation capability (340/380 nm) with a Kd (~145 nM) optimized for near-resting cytosolic calcium measurements, properties not shared by single-wavelength indicators (e.g., Fluo-4) or emission-ratiometric probes (e.g., Indo-1) [3].

Fura-2 Pentapotassium: Quantified Differentiation Versus Fluo-4, Indo-1, Quin-2, and Low-Affinity Analogs


30-Fold Brighter Fluorescence than Quin-2 Enables Lower Intracellular Dye Loading and Reduced Calcium Buffering Artifacts

Fura-2 pentapotassium demonstrates approximately 30-fold greater fluorescence intensity compared to its predecessor Quin-2. Specifically, 1 µM Fura-2 achieves signal intensity equivalent to 30 µM Quin-2 upon calcium binding . This differential allows researchers to load substantially lower intracellular dye concentrations while maintaining adequate signal-to-noise, thereby minimizing the calcium-buffering capacity of the indicator and preserving endogenous calcium dynamics .

Calcium signaling Fluorescence microscopy Cytosolic calcium quantification

Kd ~145 nM Optimized for Near-Resting Cytosolic Calcium Measurement Versus Fluo-4 (Kd ~345 nM) for High-Amplitude Transients

Fura-2 pentapotassium exhibits a calcium dissociation constant (Kd) of approximately 145 nM under physiological buffer conditions (pH 7.2, 22°C), which closely matches typical basal cytosolic Ca²⁺ concentrations in mammalian cells (~100 nM) . In contrast, the widely used single-wavelength indicator Fluo-4 has a Kd of ~345 nM, making it more suitable for detecting high-amplitude calcium spikes but less sensitive for quantitative measurements near resting levels [1]. Fura-2's lower Kd provides superior resolution for monitoring subtle calcium elevations within the 50-500 nM range characteristic of physiological signaling events [2].

Calcium affinity Kd comparison Physiological calcium range

Excitation-Ratiometric Design Preferred for Ratio-Imaging Microscopy Over Indo-1's Emission-Ratiometric Mode

Among ratiometric calcium indicators, Fura-2 pentapotassium employs dual-excitation/single-emission detection (340/380 nm excitation, ~510 nm emission), whereas Indo-1 uses single-excitation/dual-emission detection (488 nm excitation, 405/485 nm emission) . Fura-2 is preferred for ratio-imaging microscopy because it is more practical to change excitation wavelengths (via filter wheel or monochromator) than to split emission pathways and align multiple detectors [1]. Additionally, Fura-2 demonstrates superior photostability relative to Indo-1, with less susceptibility to photobleaching during prolonged imaging sessions [2].

Ratiometric imaging Fluorescence microscopy Instrument compatibility

High-Selectivity for Ca²⁺ Over Mg²⁺ Contrasts with Low-Affinity Fura-2FF's Reduced Magnesium Interference But Altered Kd

Fura-2 pentapotassium displays high selectivity for Ca²⁺ binding relative to Mg²⁺, a critical property given that intracellular free Mg²⁺ concentrations (~0.5-1 mM) are several orders of magnitude higher than resting Ca²⁺ [1]. While Fura-2FF, a difluorinated derivative, exhibits negligible magnesium sensitivity (reducing interference), its calcium Kd is substantially higher at ~5.5-6 µM versus Fura-2's 0.145 µM . This 38-fold difference in Kd renders Fura-2FF unsuitable for measuring near-resting cytosolic calcium but advantageous for high-Ca²⁺ compartments such as ER/SR stores [2].

Ion selectivity Magnesium interference Low-affinity calcium indicators

Membrane-Impermeant Pentapotassium Salt Enables Direct Cytosolic Calibration Without Esterase-Dependent Hydrolysis Variability

Fura-2 pentapotassium is a fully active, membrane-impermeant indicator that can be introduced directly into the cytosol via microinjection, scrape loading, or patch pipette dialysis . This contrasts with Fura-2/AM, which requires intracellular esterase cleavage to generate the active free acid form. Studies demonstrate that Fura-2/AM loading produces incomplete and variable hydrolysis across cell types, leading to the presence of partially de-esterified intermediates that are calcium-insensitive but fluorescent, thereby distorting ratiometric measurements [1]. Direct loading of Fura-2 pentapotassium eliminates esterase dependence and enables precise intracellular calibration using ionophore-based equilibration methods (e.g., Br-A23187 with EGTA/Ca²⁺ buffers) [2].

Intracellular calibration Scrape loading Microinjection Esterase-independent

Fura-2 Pentapotassium: Optimal Application Scenarios for Scientific and Industrial Use


Patch-Clamp Electrophysiology with Simultaneous [Ca²⁺]i Quantification via Pipette Dialysis

Fura-2 pentapotassium is ideally suited for whole-cell patch clamp experiments requiring simultaneous measurement of membrane currents and intracellular calcium. The membrane-impermeant dye is introduced directly into the cytosol via the patch pipette (typically at 50-100 µM in the internal solution), achieving rapid equilibration without the delays and variability associated with AM ester loading [1]. The Kd of 145 nM provides optimal sensitivity in the physiological range, enabling correlation of calcium transients with ion channel activity or synaptic events. Potassium counterion formulation matches physiological internal solutions, minimizing ionic perturbation .

In Vitro Calibration of [Ca²⁺]i Measurements Using Ionophore-Based Equilibration Protocols

For laboratories requiring absolute quantification of intracellular calcium concentrations rather than relative ratio changes, Fura-2 pentapotassium enables precise in vitro and in situ calibration. Protocols utilize the membrane-impermeant dye in conjunction with ionophores (e.g., Br-A23187, ionomycin) to equilibrate intra- and extracellular Ca²⁺ across defined buffer series, generating Rmin, Rmax, and β values for the Grynkiewicz equation [1]. This approach, validated extensively with the pentapotassium salt, yields calibration curves spanning pCa 7.5 to 5.5, covering the full physiological range . The method circumvents the incomplete hydrolysis artifacts inherent to AM ester calibration attempts [2].

GPCR and Calcium Channel Drug Discovery Screening with Ratiometric Plate Reader Assays

Fura-2 pentapotassium is employed in medium-throughput drug discovery for measuring intracellular calcium mobilization following GPCR activation or calcium channel modulation. In scrape-loaded cell populations, the ratiometric 340/380 nm readout corrects for well-to-well variations in cell number, dye loading efficiency, and instrumental drift [1]. This ratiometric capability provides superior assay robustness (Z'-factor improvement) compared to single-wavelength indicators (e.g., Fluo-4) in homogeneous plate-reader formats, particularly when screening compounds with autofluorescence or when plate-to-plate normalization is required . The indicator is compatible with standard fluorescence plate readers equipped with dual-excitation monochromators or filter-based optics [2].

Calibration of Mitochondrial and Organelle Calcium Measurements in Isolated Preparations

Fura-2 pentapotassium (10 µM, 5-minute loading) has been validated as a calcium probe for assessing calcium ion distribution within isolated heart mitochondria without affecting mitochondrial activity [1]. This application leverages the dye's cell-impermeant nature to selectively label the extramitochondrial space or to be introduced into the mitochondrial matrix via specific loading protocols. The Kd of 145 nM is well-matched to mitochondrial matrix [Ca²⁺] under resting conditions, while the ratiometric readout corrects for variations in organelle density and dye compartmentalization . For higher calcium ranges (e.g., ER/SR stores), the related Fura-2FF or Mag-Fura-2 analogs are recommended instead [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fura-2 pentapotassium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.